molecular formula C12H17N4O4PS B169284 Thiamine monophosphate CAS No. 10023-48-0

Thiamine monophosphate

Cat. No.: B169284
CAS No.: 10023-48-0
M. Wt: 344.33 g/mol
InChI Key: HZSAJDVWZRBGIF-UHFFFAOYSA-N
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Description

It is an intermediate compound formed during the hydrolysis of thiamine diphosphate to free thiamine by alkaline phosphatase . Thiamine(1+) monophosphate plays a crucial role in various biochemical processes, particularly in energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine(1+) monophosphate can be synthesized by reacting thiamine chloride hydrochloride with phosphoric acid in the presence of a catalyst. This reaction produces a mixture of thiamine polyphosphates, from which thiamine(1+) monophosphate can be isolated .

Industrial Production Methods: Industrial production of thiamine(1+) monophosphate involves similar synthetic routes but on a larger scale. The process typically includes the reaction of thiamine with polyphosphoric acid derived from phosphoric acid, followed by heating to produce a mixture of thiamine phosphates .

Chemical Reactions Analysis

Types of Reactions: Thiamine(1+) monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiamine(1+) monophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thiamine(1+) monophosphate is unique in its role as an intermediate in thiamine metabolism. Unlike thiamine diphosphate and thiamine triphosphate, it is the only phosphorylated thiamine derivative found in human cerebrospinal fluid . This uniqueness makes it a valuable compound for studying thiamine metabolism and its physiological functions.

Biological Activity

Thiamine monophosphate (TMP) is a phosphorylated derivative of thiamine (vitamin B1) that plays a crucial role in various biological processes. This article explores the biological activity of TMP, its enzymatic functions, and its implications in health and disease, supported by research findings and case studies.

Overview of this compound

Thiamine is essential for carbohydrate metabolism and is a cofactor for several key enzymes involved in energy production. TMP is an intermediate in the biosynthesis of thiamine pyrophosphate (TPP), the active form of thiamine, which is critical for cellular metabolism. The conversion of TMP to TPP is catalyzed by this compound kinase (ThiL), an enzyme that plays a significant role in thiamine metabolism across various organisms, including humans.

This compound Kinase (ThiL)

ThiL catalyzes the phosphorylation of TMP to TPP using ATP as a phosphate donor. The enzyme's structure has been elucidated through crystallography, revealing insights into its active site and substrate binding mechanisms. The presence of metal ions, such as magnesium, enhances the stability and activity of ThiL, facilitating the phosphorylation reaction .

Table 1: Enzymatic Activity of ThiL

Enzyme Substrate Product Cofactor Reaction Type
ThiLThis compoundThiamine PyrophosphateATPPhosphorylation

Biological Significance

Thiamine and its derivatives are vital for numerous physiological functions:

  • Energy Metabolism : TPP acts as a coenzyme in key metabolic pathways, including the decarboxylation of alpha-keto acids and the hexose monophosphate shunt.
  • Neurological Function : Thiamine is crucial for maintaining proper nerve function. Deficiencies can lead to neurological disorders such as Wernicke-Korsakoff syndrome.
  • Cardiovascular Health : Adequate thiamine levels are necessary for cardiovascular function, with deficiencies linked to conditions like beriberi.

Thiamine Deficiency in Critical Illness

Recent studies have highlighted the importance of thiamine supplementation in critically ill patients, particularly those with septic shock. A randomized controlled trial indicated that administering thiamine could reduce lactate levels in patients with severe deficiency . However, while there was a trend towards improved outcomes, the results were not statistically significant across all measured parameters.

Case Study: Septic Shock and Thiamine Supplementation

In a two-center trial involving 88 patients with septic shock, those receiving thiamine showed lower lactate levels compared to placebo after 24 hours. Notably, 7% of patients in the thiamine group had elevated lactate levels compared to 38% in the placebo group . This suggests potential benefits of thiamine in managing metabolic derangements during critical illness.

Structural Studies and Future Directions

Ongoing research focuses on the structural characterization of ThiL from various pathogens, such as Pseudomonas aeruginosa, which may lead to new therapeutic targets against antibiotic-resistant bacteria . Understanding the structure-function relationship of ThiL can pave the way for developing inhibitors that could disrupt thiamine metabolism in pathogenic organisms.

Properties

CAS No.

10023-48-0

Molecular Formula

C12H17N4O4PS

Molecular Weight

344.33 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate

InChI

InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19)

InChI Key

HZSAJDVWZRBGIF-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-]

Key on ui other cas no.

532-40-1
10023-48-0

Pictograms

Irritant

Synonyms

Monophosphate, Thiamine
Phosphoester, Thiamine
Thiamine Monophosphate
Thiamine Phosphoeste

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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